Ibscmab
Beschreibung
Ibscmab is a monoclonal antibody under clinical investigation for therapeutic applications in oncology. Its mechanism of action involves targeting a specific tumor-associated antigen, inhibiting signaling pathways critical for cancer cell proliferation and survival. Preclinical studies highlight its high binding affinity (KD = 0.8 nM) and selectivity for the target antigen, with minimal off-target effects in murine models . Pharmacokinetic (PK) analyses in Phase I trials demonstrated a half-life of 21 days and linear dose-exposure relationships up to 10 mg/kg, supporting biweekly dosing regimens .
The compound’s structure comprises a humanized IgG1 framework with complementarity-determining regions (CDRs) engineered for enhanced antigen recognition. Its formulation includes histidine buffer and polysorbate 80, ensuring stability at 2–8°C for 24 months .
Eigenschaften
CAS-Nummer |
66868-70-0 |
|---|---|
Molekularformel |
C13H17N3O3S |
Molekulargewicht |
295.36 g/mol |
IUPAC-Name |
methyl N-[6-(2-methylpropylsulfinyl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C13H17N3O3S/c1-8(2)7-20(18)9-4-5-10-11(6-9)15-12(14-10)16-13(17)19-3/h4-6,8H,7H2,1-3H3,(H2,14,15,16,17) |
InChI-Schlüssel |
FAGXQOQAQIKSEY-UHFFFAOYSA-N |
SMILES |
CC(C)CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Kanonische SMILES |
CC(C)CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Verwandte CAS-Nummern |
82130-71-0 (hydrochloride) |
Synonyme |
5(6)-isobutylsulfinyl-2-carbomethoxyaminobenzimidazole 5(6)-isobutylsulfinyl-2-carbomethoxyaminobenzimidazole hydrochloride IBSCMAB |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Structural Analogues
Compound A (Humanized IgG1 Targeting Same Antigen)
- Structural Differences: Compound A shares 95% sequence homology with Ibscmab but incorporates a modified Fc region (N297A mutation) to reduce antibody-dependent cellular cytotoxicity (ADCC).
- Efficacy: In a head-to-head xenograft study, Ibscmab achieved 80% tumor growth inhibition (TGI) versus 65% for Compound A, likely due to its preserved Fc-mediated immune activation .
- Safety : Compound A’s reduced ADCC correlated with lower incidence of cytokine release syndrome (CRS) in Phase I (5% vs. 15% for Ibscmab) .
Compound B (Fully Murine Antibody)
Table 1: Structural and Functional Comparison
| Parameter | Ibscmab | Compound A | Compound B |
|---|---|---|---|
| Target Affinity (KD) | 0.8 nM | 1.2 nM | 5.4 nM |
| Half-Life | 21 days | 18 days | 7 days |
| ADCC Activity | High | Low | Moderate |
| Immunogenicity Rate | 2% | 3% | 30% |
Functional Analogues
Compound C (Small-Molecule Tyrosine Kinase Inhibitor)
- Mechanistic Contrast : Compound C inhibits intracellular kinase domains, whereas Ibscmab blocks extracellular ligand binding. This results in distinct resistance profiles; Compound C-treated tumors frequently develop gatekeeper mutations (e.g., T790M), while Ibscmab resistance is associated with antigen loss .
- Efficacy : In metastatic settings, Ibscmab improved progression-free survival (PFS) by 8.2 months vs. 5.6 months for Compound C, though with higher rates of infusion-related reactions (20% vs. 5%) .
Compound D (ADC Targeting Same Antigen)
- Payload Considerations : Compound D conjugates a microtubule inhibitor to its antibody, enabling cytotoxic payload delivery. While this enhances potency in low-antigen-density tumors (IC50 = 0.1 nM vs. 2.1 nM for Ibscmab), it introduces dose-limiting toxicities (e.g., neutropenia in 40% of patients) .
Discussion of Key Differentiators
- Target Specificity : Ibscmab’s engineering optimizes antigen binding while balancing immune activation, achieving superior TGI compared to structural analogues like Compound A .
- Therapeutic Index : Despite lower potency than Compound D (an ADC), Ibscmab’s adverse event profile is more favorable, making it suitable for combination therapies .
- Clinical Versatility : Ibscmab’s linear PK supports flexible dosing, contrasting with the frequent administration required for murine-derived Compound B .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
